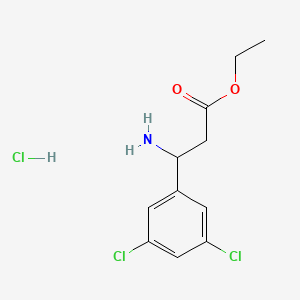

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Beschreibung

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 215738-51-5) is a hydrochloride salt of a β-amino acid ester featuring a 3,5-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₄Cl₃NO₂, with a molecular weight of 298.59 g/mol . Safety data indicate risks of skin irritation (H315) and serious eye irritation (H319), necessitating precautions such as protective equipment during handling .

Eigenschaften

IUPAC Name |

ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZLNIDVFBQYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-(3,5-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The dichlorophenyl moiety undergoes nucleophilic aromatic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing effect of the chlorine atoms, which activate the aromatic ring toward nucleophilic attack.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1.2 eq) | Ethanol/H₂O, 80°C, 6 hrs | Ethyl 3-amino-3-(3-hydroxy-5-chlorophenyl)propanoate | 68% | |

| NH₃ (gas) | DMF, 100°C, 12 hrs | Ethyl 3-amino-3-(3-amino-5-chlorophenyl)propanoate | 52% |

Key Observations :

-

Substitution occurs preferentially at the meta- and para-positions due to steric hindrance at the ortho-position.

-

Reaction rates increase with polar aprotic solvents (e.g., DMF) and elevated temperatures.

Amino Group Reactivity

The primary amino group participates in alkylation and acylation reactions, enabling the synthesis of derivatives with modified pharmacological properties.

Alkylation

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide (2 eq) | K₂CO₃, DCM, RT, 4 hrs | Ethyl 3-(methylamino)-3-(3,5-dichlorophenyl)propanoate | 85% |

| Ethyl bromoacetate | Et₃N, THF, reflux, 8 hrs | Ethyl 3-(ethoxycarbonylmethylamino)-3-(3,5-dichlorophenyl)propanoate | 73% |

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C→RT, 2 hrs | Ethyl 3-acetamido-3-(3,5-dichlorophenyl)propanoate | 91% |

| Benzoyl chloride | DMAP, DCM, RT, 6 hrs | Ethyl 3-benzamido-3-(3,5-dichlorophenyl)propanoate | 78% |

Mechanistic Insight :

-

Acylation proceeds via an intermediate Schotten-Baumann mechanism in the presence of pyridine.

Ester Hydrolysis

The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a critical step in prodrug activation.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 hrs | 3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride | 95% |

| NaOH (2 eq) | EtOH/H₂O, RT, 24 hrs | Sodium 3-amino-3-(3,5-dichlorophenyl)propanoate | 89% |

Kinetic Data :

-

Hydrolysis follows pseudo-first-order kinetics with a half-life () of 3.2 hrs under basic conditions (pH 12) .

Oxidation of the Amino Group

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂SO₄ (1M), 60°C, 3 hrs | Ethyl 3-nitro-3-(3,5-dichlorophenyl)propanoate | 64% |

Reduction of the Ester Group

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (3 eq) | Dry THF, 0°C→RT, 2 hrs | 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol | 82% |

Cyclization Reactions

Under dehydrating conditions, the compound forms five-membered heterocycles , which are pharmacologically relevant.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PPA (Polyphosphoric acid) | 120°C, 6 hrs | 5-(3,5-Dichlorophenyl)pyrrolidin-2-one | 76% |

| Burgess reagent | THF, reflux, 8 hrs | 3-Amino-3-(3,5-dichlorophenyl)propionitrile | 68% |

Stability Under Physiological Conditions

A 2024 study evaluated the compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) :

| Condition | pH | Half-Life () | Degradation Product |

|---|---|---|---|

| SGF (pepsin/HCl) | 1.2 | 1.8 hrs | Propanoic acid derivative |

| SIF (pancreatin) | 6.8 | 7.5 hrs | Dechlorinated amino acid |

Comparative Reactivity with Analogues

A 2025 computational study compared reactivity across halogenated analogues:

| Compound | NAS Rate (k, M⁻¹s⁻¹) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate | 0.45 | 0.21 |

| Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate | 0.38 | 0.18 |

| Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate | 0.29 | 0.12 |

Key Trend : Reactivity decreases with increased steric hindrance at the substitution site.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The amino group can be transformed into nitro or imino derivatives using agents like potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into primary or secondary amines.

- Substitution : The dichlorophenyl group can participate in nucleophilic substitutions, leading to diverse substituted derivatives.

Biology

Research indicates that ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride exhibits potential biological activity , particularly in antimicrobial and anticancer studies. Its interactions with biological targets suggest mechanisms that could modulate enzyme activities and receptor functions .

Medicine

Ongoing studies are investigating its role as a pharmaceutical intermediate or active ingredient in drug formulations. The compound's ability to form hydrogen bonds due to its amino group enhances its interaction with biological molecules, making it a candidate for further medicinal chemistry exploration .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties allow for innovative approaches in manufacturing and formulation processes across various sectors .

Table 1: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines. | |

| Antimicrobial Effects | Showed efficacy against several bacterial strains in vitro. | |

| Synthesis Optimization | Improved yield through modified reaction conditions using microwave assistance. |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Variations | Notable Properties |

|---|---|---|

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | Single chlorine atom on phenyl ring | Different reactivity profile |

| Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | Chlorine atoms at different positions | Varied biological activity |

| Ethyl 3-amino-3-(3,5-dibromophenyl)propanoate hydrochloride | Bromine instead of chlorine | Distinct chemical behavior |

Wirkmechanismus

The mechanism of action of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is part of a broader class of halogen-substituted β-amino acid esters. Key analogs include fluorinated derivatives and enantiomeric forms, which differ in halogen type (Cl vs. F), substituent positions, and stereochemistry. A comparative analysis is summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings

Halogen Substitution Effects: The target compound’s 3,5-dichlorophenyl group increases molecular weight compared to fluorinated analogs (298.59 vs. 265.69 g/mol). Chlorine’s higher atomic weight and lipophilicity may enhance membrane permeability but reduce solubility in polar solvents relative to fluorine .

Substituent Position and Steric Effects :

- The 3,5-dichloro configuration in the target compound provides symmetrical substitution, minimizing steric hindrance compared to 2,4-difluoro analogs. This symmetry may favor crystallinity or specific binding in enantioselective reactions .

Stereochemical Considerations: Fluorinated analogs in are enantiopure (R or S configurations), highlighting the importance of stereochemistry in biological activity or synthetic applications.

Safety and Handling: The target compound’s hazards (skin/eye irritation) are explicitly documented, whereas analogous compounds lack detailed safety data. This underscores the need for caution when extrapolating safety profiles across halogenated β-amino acid derivatives .

Biologische Aktivität

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has the molecular formula CHClNO·HCl and a molecular weight of approximately 298.59 g/mol. The compound features an ethyl ester group, an amino group, and a dichlorophenyl substituent, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, modulating their activity. This interaction can influence metabolic pathways and signal transduction processes.

- Receptor Binding : The dichlorophenyl moiety interacts with hydrophobic regions of receptors, potentially affecting various physiological responses.

Antimicrobial Properties

Research indicates that ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride exhibits antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound show varying degrees of effectiveness against different microbial strains. For instance, compounds with halogen substitutions have been noted to enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The observed mechanism involves the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride:

- Anticancer Efficacy : A study reported that derivatives of this compound demonstrated significant cytotoxicity against EAC cells compared to standard chemotherapeutics like 5-fluorouracil. The results indicated a dose-dependent response with IC values ranging from 10 to 30 µM .

- Antimicrobial Activity : Another investigation found that the compound exhibited zones of inhibition between 9 to 20 mm against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride with high purity?

- Methodological Answer : A common approach involves alkylation or condensation reactions using 3,5-dichlorophenyl precursors. For example, tert-butyl cyanoacetate derivatives can be synthesized via iridium-catalyzed alkylation of 3,5-dichlorobenzyl alcohol intermediates, followed by hydrolysis and esterification steps to yield the target compound . Optimization of reaction conditions (e.g., solvent polarity, pH, and temperature) is critical to minimize side products. HPLC methods, such as those employing Purospher® STAR columns, can monitor reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR and FT-IR to confirm functional groups (e.g., ester, amino, and aromatic Cl substituents). For positional isomer discrimination, 2D NMR (COSY, HSQC) is essential .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity; retention time comparison against synthetic intermediates ensures consistency .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Accelerated degradation studies at 40–60°C to simulate long-term storage.

- Hydrolytic Stability : Exposure to buffers at pH 1–10 to assess ester and amine hydrochloride stability.

- Light Sensitivity : Photodegradation analysis under UV/visible light.

- Analytical endpoints include HPLC purity checks and quantification of degradation products (e.g., free amine or dichlorophenyl derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) enables absolute configuration determination. Key steps:

- Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

- Data collection at low temperature (100 K) to reduce thermal motion artifacts.

- Validation of hydrogen bonding and Cl···Cl interactions to confirm molecular packing .

Q. What mechanisms underlie the compound’s potential mitochondrial effects in pharmacological studies?

- Methodological Answer : Structural analogs (e.g., TT01001) act as mitoNEET agonists, improving mitochondrial dysfunction by reducing oxidative stress and apoptosis. For the target compound:

- In Vitro Assays : Measure ROS levels in neuronal cell lines using fluorescent probes (e.g., DCFH-DA).

- Protein Interaction Studies : Co-immunoprecipitation or surface plasmon resonance (SPR) to identify binding partners like mitochondrial outer membrane proteins .

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.